molecular formula C21H23N3O4 B11358929 4-ethoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

4-ethoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11358929
M. Wt: 381.4 g/mol
InChI Key: APXQPTRWQIKZGI-UHFFFAOYSA-N
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Description

4-ethoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxadiazole ring, a benzamide group, and ethoxy and methylpropoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the benzamide group. Common reagents used in these reactions include ethyl chloroformate, hydrazine hydrate, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methylpropoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The benzamide group can also play a role in binding to specific proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-ethoxy-N-[4-(2-methylpropoxy)phenyl]benzenecarbothioamide
  • 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

What sets 4-ethoxy-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring, in particular, is significant as it is known for its stability and ability to participate in a variety of chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

4-ethoxy-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O4/c1-4-26-17-11-7-16(8-12-17)21(25)22-20-19(23-28-24-20)15-5-9-18(10-6-15)27-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,24,25)

InChI Key

APXQPTRWQIKZGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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